![molecular formula C10H12N2O B13439683 ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea](/img/structure/B13439683.png)
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea is a compound with a unique bicyclic structure. It is derived from bicyclo[4.2.0]octa-1,3,5-triene, a compound known for its interesting chemical properties and potential applications in various fields. The presence of the urea group in this compound adds to its versatility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea typically involves the reaction of bicyclo[4.2.0]octa-1,3,5-triene with a suitable urea derivative. One common method involves the use of a rhodium(I) complex as a catalyst to facilitate the reaction between terminal aryl alkynes and the bicyclic compound . The reaction conditions often include elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation under reduced pressure are employed to obtain the final compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea group can participate in substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of ({Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}methyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, the bicyclic structure allows the compound to fit into specific binding sites, modulating the function of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzocyclobutene: Another bicyclic compound with similar structural features.
Benzocyclobutane: Shares the bicyclic framework but differs in the functional groups attached.
1,2-Dihydrobenzocyclobutene: A reduced form of benzocyclobutene with different reactivity.
Uniqueness
({Bicyclo[420]octa-1,3,5-trien-7-yl}methyl)urea stands out due to the presence of the urea group, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
7-bicyclo[4.2.0]octa-1,3,5-trienylmethylurea |
InChI |
InChI=1S/C10H12N2O/c11-10(13)12-6-8-5-7-3-1-2-4-9(7)8/h1-4,8H,5-6H2,(H3,11,12,13) |
InChI-Schlüssel |
QNQUHZSHCOJNRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CC=CC=C21)CNC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


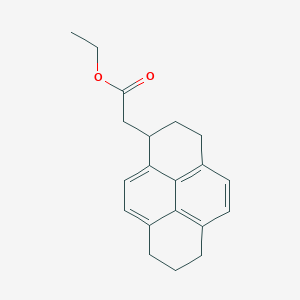
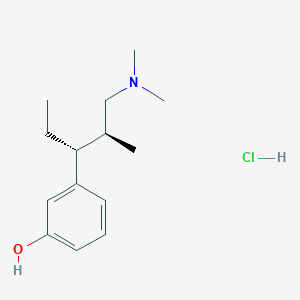
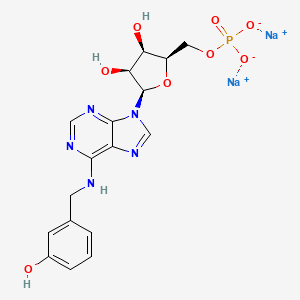
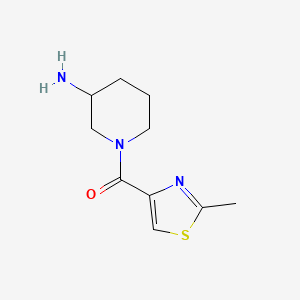
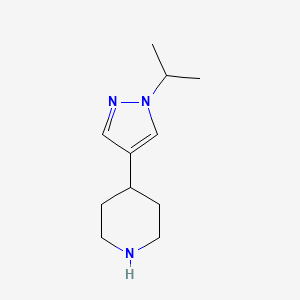
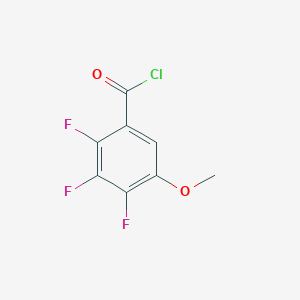

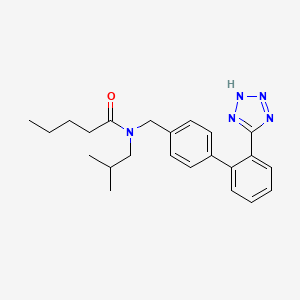
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
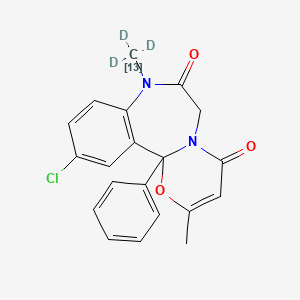
![[(4S,12E)-18-hydroxy-4-methyl-2,8-dioxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-16-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B13439672.png)
![1-[4-(2-Amino-5-bromo-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13439676.png)
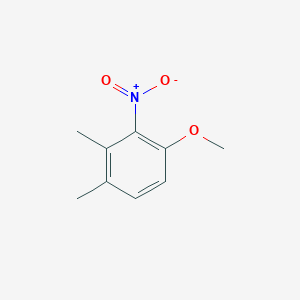
amino]-2-hydroxy-1-(phenylmethyl)propyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B13439687.png)
